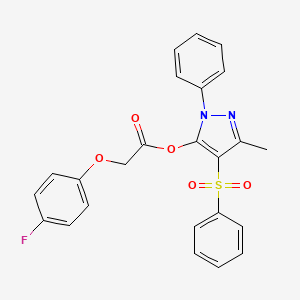![molecular formula C20H14Cl2N4OS B3537642 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B3537642.png)
2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
描述
2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DTNA and is used in various laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
作用机制
Target of Action
CBKinase1_005359, also known as CBKinase1_017759, Z220326802, BRD-K06891953-001-01-6, or 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the phosphorylation of key regulatory molecules, which can result in changes in various cellular processes
Biochemical Pathways
The action of CBKinase1_005359 affects multiple biochemical pathways. By phosphorylating key regulatory molecules, CK1 isoforms regulate signaling pathways critically involved in tumor progression . These pathways include cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Pharmacokinetics
Kinase inhibitors generally have moderate to high clearance, undergo extensive metabolism in the liver primarily via cytochrome p450 (cyp) enzymes, and are excreted in feces and urine
Result of Action
The molecular and cellular effects of CBKinase1_005359’s action are primarily related to its ability to regulate key signaling pathways through the phosphorylation of key regulatory molecules. This can lead to changes in cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . These changes can have significant effects on cell survival and tumorigenesis .
实验室实验的优点和局限性
One advantage of using DTNA in laboratory experiments is its potential as a broad-spectrum antifungal and antibacterial agent. Its ability to inhibit the growth of various microorganisms makes it a useful tool for studying the effects of these organisms on various biological processes. However, one limitation of DTNA is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving DTNA. One potential area of study is its use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of DTNA and its effects on various biological processes. Finally, the potential toxicity of DTNA should be further studied to determine its safety for use in humans.
科学研究应用
DTNA has been used in various scientific research applications due to its potential as an antifungal and antibacterial agent. It has been studied for its effects on various microorganisms, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. DTNA has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
属性
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4OS/c21-13-8-9-15(16(22)10-13)19-24-20(26-25-19)28-11-18(27)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRZFWMAADGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NNC(=N3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-bromobenzamide](/img/structure/B3537563.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B3537564.png)
![4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3537571.png)
![1-(3-chlorophenyl)-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperazine](/img/structure/B3537579.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B3537585.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3537588.png)
![2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3537599.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B3537607.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3537614.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3537644.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3537649.png)

![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-5-bromo-2-furamide](/img/structure/B3537652.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3537654.png)